2-Chloro-4,5-difluoro-N-(4-methyl-thiazol-2-yl)-benzamide
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Overview
Description
2-Chloro-4,5-difluoro-N-(4-methyl-thiazol-2-yl)-benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with chloro, difluoro, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluoro-N-(4-methyl-thiazol-2-yl)-benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4,5-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methylthiazol-2-amine to yield the desired benzamide.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4,5-difluoro-N-(4-methyl-thiazol-2-yl)-benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-difluoro-N-(4-methyl-thiazol-2-yl)-benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,5-difluoro-N-(4-methyl-thiazol-2-yl)-benzamide: shares structural similarities with other benzamides, such as 2-chloro-N-(4-methyl-thiazol-2-yl)-benzamide and 4,5-difluoro-N-(4-methyl-thiazol-2-yl)-benzamide.
Unique Features: The presence of both chloro and difluoro groups in the same molecule distinguishes it from other benzamides, potentially leading to unique chemical and biological properties.
Highlighting Uniqueness
The combination of chloro, difluoro, and thiazolyl groups in this compound imparts distinct electronic and steric characteristics, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-4,5-difluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2OS/c1-5-4-18-11(15-5)16-10(17)6-2-8(13)9(14)3-7(6)12/h2-4H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZBNPWUXHLTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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